Methoxsalen
Overview
Description
Mechanism of Action
Target of Action
Xanthotoxin, also known as Methoxsalen, primarily targets DNA in human cells . It also interacts with Receptor Activator of Nuclear factor-κB Ligand (RANKL) , playing a significant role in osteoclastogenesis . In addition, it has been found to suppress the expression of iNOS, IL-6, COX-2, and TNF-α .
Mode of Action
Upon activation, Xanthotoxin binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA , thus inhibiting DNA synthesis and function . It also inhibits RANKL-induced osteoclastogenesis through the suppression of both RANKL-induced ROS generation and Ca2+ oscillations .
Biochemical Pathways
Xanthotoxin is involved in several biochemical pathways. It can induce ROS production and promote apoptosis through mitochondrial or endoplasmic reticulum pathways . It also regulates various signaling pathways, including NF-κB, MAPK, JAK/STAT, Nrf2/HO-1, MAPK, AKT/mTOR, and ERK1/2 to exert its pharmacological effects .
Pharmacokinetics
It is known that xanthotoxin possesses the ability to inhibit mechanism-based cytochrome p450 (cyp450)-mediated activities in rats, mice, and humans . This inhibition can affect the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Xanthotoxin, potentially impacting its bioavailability.
Result of Action
Xanthotoxin has various molecular and cellular effects. It increases nitric oxide production and Akt- endothelial NOS (eNOS) phosphorylation in HUVECs . Moreover, it attenuates the expression of TNF-α-induced cell adhesion molecules such as intercellular adhesion molecule, vascular cell adhesion molecule-1, and E-selectin . It also significantly enhances the learning and memory function and reduces the level of acetylcholinesterase in lipopolysaccharide-treated mice .
Action Environment
Environmental factors can influence the action of Xanthotoxin. For instance, damage to a plant leaflet can increase Xanthotoxin concentrations in the immediate vicinity of the damage . Furthermore, Xanthotoxin’s protective action against UV-radiation has been suggested due to its peripheral localization in Coffea plant organs and its association with photosynthetic tissue .
Preparation Methods
Methoxsalen can be synthesized through various methods. One common synthetic route involves the reaction of 6,7-dihydroxycoumarin with DL-oxysuccinic acid in the presence of sulfuric acid . The reaction mixture is then cooled, filtered, and the product is extracted using dichloromethane. The final product, 2,3-dihydro xanthotoxol, is obtained as a light yellow solid .
In industrial production, this compound is often extracted from natural sources such as the seeds of Ammi majus . The extraction process involves isolating the compound from the plant material, followed by purification steps to obtain the final product.
Chemical Reactions Analysis
Methoxsalen undergoes several types of chemical reactions, including photoactivation and DNA cross-linking. Upon exposure to UVA light, this compound forms covalent bonds with DNA, leading to the formation of both monofunctional and bifunctional adducts . This results in the inhibition of DNA synthesis, cell division, and epidermal turnover .
Common reagents and conditions used in these reactions include UVA light and this compound itself. The major products formed from these reactions are DNA adducts, which inhibit cellular processes .
Scientific Research Applications
Methoxsalen has a wide range of scientific research applications. In medicine, it is used in combination with UVA light therapy to treat skin conditions such as psoriasis and vitiligo . It is also used in the treatment of cutaneous T-cell lymphoma through a process called photopheresis, where the patient’s blood is treated with this compound and UVA light before being returned to the body .
In chemistry, this compound is studied for its photoactive properties and its ability to form DNA adducts . In biology, it is used to investigate the effects of DNA cross-linking on cellular processes .
Comparison with Similar Compounds
Similar compounds include trioxsalen and bergapten, which also cause photosensitization of the skin . methoxsalen is unique in its ability to form both monofunctional and bifunctional DNA adducts, making it particularly effective in inhibiting DNA synthesis and cell division .
Similar compounds:
- Trioxsalen
- Bergapten
- 8-Methoxypsoralen
This compound’s unique properties and wide range of applications make it a valuable compound in both scientific research and medical treatments.
Biological Activity
Methoxsalen, also known as 8-MOP (8-methoxypsoralen), is a naturally occurring furocoumarin derived from the seeds of the Ammi majus plant. It has been widely studied for its biological activities, particularly its role as a photosensitizer in phototherapy. This article explores the compound's mechanisms of action, therapeutic applications, safety concerns, and recent research findings.
This compound functions primarily as a photosensitizer , enhancing the skin's reactivity to ultraviolet A (UVA) radiation. Upon exposure to UVA light, this compound intercalates into DNA, leading to the formation of covalent bonds between the drug and DNA bases through a process called photoactivation . This results in cross-linking of DNA, which can induce cytotoxic effects in target cells.
- DNA Intercalation : this compound preferentially binds to thymidine residues in DNA, forming cyclobutane dimers upon UVA exposure. This reaction can lead to cell death and has been implicated in its anticancer properties .
- Cytochrome P450 Inhibition : this compound is also known to inhibit various cytochrome P450 enzymes, particularly CYP2A6, affecting the metabolism of other drugs .
Therapeutic Applications
This compound is primarily used in the treatment of:
- Psoriasis : It is often combined with UVA light therapy (PUVA) to enhance therapeutic efficacy.
- Vitiligo : this compound helps repigment skin by increasing sensitivity to UVA radiation.
- Cutaneous T-cell lymphoma (CTCL) : It is utilized in conjunction with photopheresis treatments .
Case Studies and Clinical Findings
Recent studies have highlighted both the efficacy and potential risks associated with this compound treatment:
- Macular Toxicity : A case study reported a patient developing macular toxicity after long-term oral this compound use for vitiligo. The patient experienced progressive vision loss attributed to adduct formation with lens proteins, leading to cataract development .
- Efficacy in Chronic Graft-versus-Host Disease (cGVHD) : A randomized controlled trial assessed this compound's effectiveness when combined with extracorporeal photopheresis in cGVHD patients. Results indicated an overall response rate of 74.1% in the combination therapy group compared to 60.9% in standard care .
Safety and Adverse Effects
Despite its therapeutic benefits, this compound is associated with several adverse effects:
- Carcinogenic Potential : Studies have demonstrated an increased incidence of skin tumors in animal models following this compound administration combined with UVA exposure. For instance, one study found that 35% of mice developed skin tumors after prolonged exposure .
- Other Side Effects : Common side effects include nausea, headache, and increased sensitivity to sunlight. Long-term use raises concerns about potential ocular toxicity and skin malignancies .
Research Findings
Recent investigations have focused on enhancing the efficacy and safety profile of this compound:
- Synthetic Modifications : Researchers have explored chemically modifying this compound to enhance its cytotoxicity while minimizing side effects. These modifications aim to improve its therapeutic index against cancer cells without increasing systemic toxicity .
- Pharmacokinetics : Studies have shown that different administration routes (oral vs. extracorporeal) result in varying plasma concentrations of this compound, influencing both efficacy and safety outcomes. Extracorporeal methods may reduce systemic exposure and associated risks .
Summary Table of Key Findings
Study/Trial | Application | Key Findings |
---|---|---|
Randomized Controlled Study | cGVHD | 74.1% overall response rate with ECP + this compound vs. 60.9% with SoC |
Animal Study | Tumorigenicity | 35% incidence of skin tumors in mice exposed to PUVA after this compound administration |
Case Report | Ocular Toxicity | Development of cataracts and macular toxicity after long-term use |
Properties
IUPAC Name |
9-methoxyfuro[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKHYNVANLEOEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
Record name | 8-METHOXYPSORALEN | |
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Record name | methoxsalen | |
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URL | https://en.wikipedia.org/wiki/Methoxsalen | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020830 | |
Record name | 8-Methoxypsoralen | |
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Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
8-methoxypsoralen is an odorless white to cream-colored crystalline solid. Bitter taste followed by tingling sensation. (NTP, 1992), White to cream-colored solid; [Hawley] Sensitive to light and air; [CAMEO] Light yellow crystalline powder; [MSDSonline], Solid | |
Record name | 8-METHOXYPSORALEN | |
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Record name | 8-Methoxypsoralen | |
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Record name | Methoxsalen | |
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Solubility |
less than 1 mg/mL at 59 °F (NTP, 1992), In water, 47.6 mg/L at 30 °C, In water, 23 ug/mL, Practically insoluble in cold water; sparingly soluble in boiling water, Freely soluble in chloroform; sparingly soluble in liquid petrolatum, ether; soluble in boiling alcohol, acetone, acetic acid, vegetable fixed oils, propylene glycol, benzene, Slightly soluble in alcohol, 1.64e-01 g/L | |
Record name | 8-METHOXYPSORALEN | |
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Record name | Methoxsalen | |
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Record name | Methoxsalen | |
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Mechanism of Action |
After activation it binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA, thus inhibiting DNA synthesis and function., Methoxsalen, when activated by long wavelength UV light in the range of 320-400 nm, is strongly erythemogenic, melanogenic, and cytotoxic in the epidermis; the maximal erythemogenic activity occurs in the range of 330-360 nm. The mechanisms of action of methoxsalen in inducing repigmentation of vitiliginous skin have not been established. Repigmentation depends on the presence of functioning melanocytes and UV light. Methoxsalen may activate the few functional and dihydroxyphenylalanine-positive melanocytes present in vitiliginous skin. An increase in the activity of tyrosinase, the enzyme that catalyzes the conversion of tyrosine to dihydroxyphenylalanine (a precursor of melanin), has been shown in melanin-producing cells exposed in vitro to trioxsalen and UVA light. In addition, binding of photoactivated psoralens (in triplet states) to pyrimidine bases of nucleic acids, with subsequent inhibitions of DNA synthesis, cell division, and epidermal turnover, has been demonstrated. Following photoactivation, methoxsalen forms covalent bonds with DNA to produce monofunctional (addition to a single strand of DNA) and bifunctional adducts (crosslinking to both strands of DNA). Reactions with other proteins also occur. Psoralens may also increase melanin formation by producing an inflammatory reaction in the skin. Other mechanisms of increased pigmentation may include an increase in the number of functional melanocytes (and possibly activation of dormant melanocytes); enhancement of melanin granule synthesis; stimulation of the movement of melanocytes up hair follicles resulting in melanocytic repopulation of the epidermis; and/or hypertrophy of melanocytes and increased arborization of their dendrites., Since psoriasis is a hyperproliferative disorder and other agents effective in the treatment of psoriasis are known to inhibit DNA synthesis, the therapeutic effect of methoxsalen in the treatment of psoriasis probably involves binding to DNA and inhibition of DNA synthesis resulting in decreased cell proliferation; other vascular, leukocyte, or cell regulatory mechanisms may also be involved., Methoxsalen readily absorbs ultraviolet light, particularly UVA wavelengths (320 to 400 nm). As a photosensitizing agent, it can produce phototoxic erythema (a reaction similar to sunburn) when skin to which it has been applied receives excess exposure to UVA. Chronic reactions may result in hyperpigmentation and skin thickening. UVA causes a photochemical reaction that results in formation of adducts between methoxsalen and the pyrimidine bases of DNA. | |
Record name | Methoxsalen | |
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Color/Form |
Silky needles from hot water or benzene + petroleum ether, Long rhombic prisms from alcohol + ether, White to cream-colored, crystalline solid | |
CAS No. |
298-81-7 | |
Record name | 8-METHOXYPSORALEN | |
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Record name | 8-Methoxypsoralen | |
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Record name | Methoxsalen [USP:BAN:JAN] | |
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Record name | Methoxsalen | |
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Record name | 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy- | |
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Record name | 9-methoxyfuro[3,2-g]chromen-7-one | |
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Record name | METHOXSALEN | |
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Record name | 8-Methoxypsoralen | |
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Melting Point |
298 °F (NTP, 1992), 148 °C | |
Record name | 8-METHOXYPSORALEN | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Xanthotoxin, a linear furanocoumarin, primarily exerts its effects through photoactivation in the presence of long-wave UV light. [] This photoactivation leads to the formation of a reactive intermediate that covalently binds to DNA, forming adducts and crosslinks. [] This interaction disrupts DNA replication and transcription, ultimately leading to cellular damage or death. []
A: Xanthotoxin’s DNA-damaging properties contribute to its phototoxic and potentially carcinogenic effects. [] This interaction is also the basis for its therapeutic use in PUVA (psoralen + UVA) therapy for skin conditions like vitiligo and psoriasis. []
A: Yes, beyond its DNA interactions, xanthotoxin has been shown to induce oxidative stress in cells. [] This occurs through the generation of reactive oxygen species (ROS) that can damage various cellular components. []
A: Research suggests that xanthotoxin can inhibit cytochrome P450 monooxygenases (P450s). [, ] These enzymes play a crucial role in detoxification processes, and their inhibition may contribute to xanthotoxin's toxicity in some insects. []
ANone: Xanthotoxin is a linear furanocoumarin, meaning it has a furan ring linearly fused to a coumarin nucleus.
ANone: The molecular formula of xanthotoxin is C12H8O4, and its molecular weight is 216.19 g/mol.
A: Yes, xanthotoxin has been characterized by various spectroscopic methods. Its infrared (IR) spectrum can be used to identify functional groups, while its nuclear magnetic resonance (NMR) spectrum provides detailed structural information. [] Additionally, mass spectrometry (MS) can be employed to determine its molecular weight and fragmentation pattern. []
A: Yes, molecular docking studies have been performed to investigate the interaction of xanthotoxin with biological targets. [] This computational approach helps predict binding affinities and potential inhibitory effects.
A: While the provided research papers do not mention specific QSAR models for xanthotoxin, they highlight the importance of structure-activity relationship (SAR) studies. [, ] By analyzing the effects of structural modifications on biological activity, researchers can gain insights into the key features responsible for xanthotoxin’s effects.
A: SAR studies on xanthotoxin and related furanocoumarins suggest that the position of the methoxy group on the furanocoumarin skeleton significantly influences its biological activity. [, ] For instance, 8-methoxypsoralen (xanthotoxin) exhibits distinct activity compared to 5-methoxypsoralen (bergapten). []
A: Both compounds are furanocoumarins, but xanthotoxin (8-methoxypsoralen) shows higher affinity for the CYP6B1 enzyme, a key detoxification enzyme in the black swallowtail butterfly, compared to bergapten (5-methoxypsoralen). [, ] This difference in substrate specificity highlights the impact of even subtle structural changes on biological interactions.
A: While the provided research papers do not delve into the specifics of xanthotoxin’s inherent stability, one study explored its encapsulation in PLGA nanospheres to potentially improve its therapeutic application in PUVA therapy. []
A: The study on xanthotoxin-loaded PLGA nanospheres suggests that this formulation could offer controlled release of the compound. [] This is crucial in PUVA therapy to potentially enhance efficacy and minimize side effects associated with conventional xanthotoxin formulations. []
A: Studies in goats have shown that xanthotoxin is rapidly absorbed and metabolized after oral administration. [] The primary metabolic pathway involves cleavage of the O-methyl moiety, leading to the formation of metabolites that are excreted in urine and feces. []
A: Xanthotoxin’s effects have been investigated in various animal models, including rats and mice. Studies have explored its impact on cognitive function, [, ] reproductive toxicity, [] and detoxification mechanisms in insects. [, , , , , ]
A: Yes, insect species that specialize in feeding on furanocoumarin-containing plants, such as the black swallowtail butterfly (Papilio polyxenes), have evolved mechanisms to tolerate and detoxify xanthotoxin. [, , ]
A: One key mechanism involves the upregulation of specific cytochrome P450 enzymes, particularly those encoded by the CYP6B gene family. [, , ] These enzymes efficiently metabolize xanthotoxin, reducing its toxicity. [, , ]
A: Yes, a study on the corn earworm (Helicoverpa zea) revealed that exposure to xanthotoxin can increase tolerance to the insecticide α-cypermethrin. [] This cross-resistance is attributed to the involvement of P450 enzymes in the detoxification of both compounds. []
A: Xanthotoxin is known for its phototoxic effects. [] Upon exposure to UV light, it can cause severe skin reactions, including erythema, edema, and blistering. [] Prolonged or excessive exposure may increase the risk of skin cancer.
A: Studies in rats have shown that xanthotoxin can negatively impact reproductive health. [] It can reduce circulating estradiol levels, disrupt ovarian follicle development, and impair fertility. []
A: Several methods have been employed to analyze xanthotoxin, including high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). [, ] These techniques offer high sensitivity and selectivity for the detection and quantification of xanthotoxin in various matrices, including plant extracts, biological samples, and formulations.
A: Yes, when analyzing biological samples like plasma or tissue, a robust extraction method is crucial to isolate xanthotoxin from interfering compounds. [] This ensures accurate quantification and reliable pharmacokinetic data.
A: Research suggests that xanthotoxin can both induce and inhibit certain drug-metabolizing enzymes, particularly cytochrome P450s. [, , , , ] The specific effects seem to depend on the enzyme isoform, concentration of xanthotoxin, and the organism in question.
A: Xanthotoxin’s potential to modulate drug-metabolizing enzymes raises concerns about potential herbivore-insecticide interactions. [] Its presence in the diet of certain insects could influence their susceptibility to insecticides that are metabolized by the same enzymes.
A: Xanthotoxin is a naturally occurring furanocoumarin found in various plants, including Ammi majus. [, ] It has a long history of use in traditional medicine, particularly in Egypt and India, for treating skin conditions like vitiligo. [] Its phototoxic properties were recognized early on, leading to its incorporation into modern PUVA therapy. []
A: Key milestones include the elucidation of its chemical structure, the discovery of its mechanism of action involving DNA binding and crosslinking upon UV activation, [] and the identification of its role in plant-insect interactions. [, , ] More recently, its potential anticancer activity [] and influence on drug-metabolizing enzymes [, , , , ] have emerged as areas of active investigation.
ANone: Xanthotoxin research exemplifies the interconnectedness of various disciplines, including:
- Plant Science: Understanding its role in plant defense mechanisms against herbivores. [, , , ]
- Entomology: Investigating insect adaptation and resistance to xanthotoxin and its implications for pest control. [, , , , , , ]
- Pharmacology: Exploring its therapeutic potential as a photosensitizer in PUVA therapy and its potential in other areas like cancer treatment. [, , ]
- Toxicology: Assessing its safety profile and potential adverse effects on human and animal health. [, , , ]
- Chemistry: Synthesizing xanthotoxin derivatives to study structure-activity relationships and potentially develop more effective and safer therapeutic agents. [, , ]
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